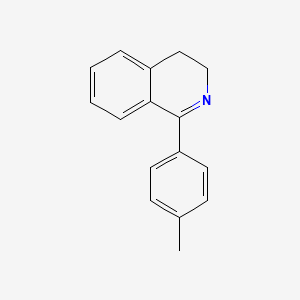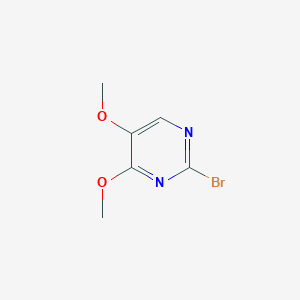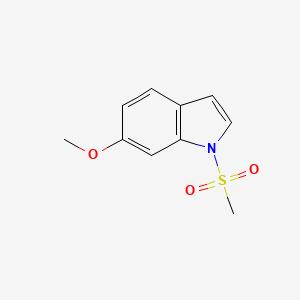
6-methoxy-1-(methylsulfonyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1-(methylsulfonyl)-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This specific compound features a methoxy group (-OCH3) at the 6-position and a methylsulfonyl group (-SO2CH3) at the 1-position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1-(methylsulfonyl)-1H-indole typically involves several steps, starting from commercially available precursors. One common method includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Sulfonylation: The methylsulfonyl group can be introduced by reacting the indole with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (Et3N).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to lower reaction temperatures and increase selectivity.
Purification Techniques: Implementing advanced purification methods like recrystallization and chromatography to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-(methylsulfonyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfonyl positions using reagents like sodium hydride (NaH) or sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
6-Methoxy-1-(methylsulfonyl)-1H-indole has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-1-(methylsulfonyl)-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methylsulfonyl groups can influence the compound’s binding affinity and specificity. For example:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1-tetralone: A structurally similar compound with a methoxy group at the 6-position but lacking the sulfonyl group.
6-Methoxy-1,2,3,4-tetrahydroquinoline: Another related compound with a similar methoxy group but different core structure.
Uniqueness
6-Methoxy-1-(methylsulfonyl)-1H-indole is unique due to the presence of both methoxy and methylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.
Properties
CAS No. |
88131-66-2 |
|---|---|
Molecular Formula |
C10H11NO3S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
6-methoxy-1-methylsulfonylindole |
InChI |
InChI=1S/C10H11NO3S/c1-14-9-4-3-8-5-6-11(10(8)7-9)15(2,12)13/h3-7H,1-2H3 |
InChI Key |
FEPGDPAWBUWBKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CN2S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




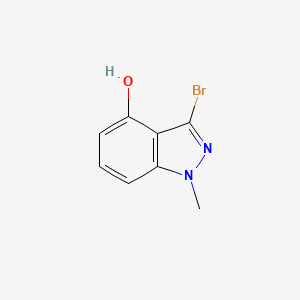
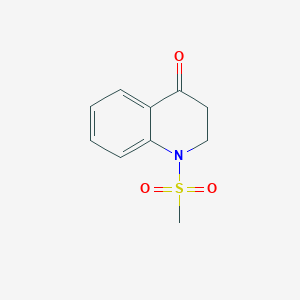
![1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride](/img/structure/B11883649.png)
